molecular formula C21H21N3O3S B2861806 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide CAS No. 450343-62-1

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide

Cat. No. B2861806
CAS RN: 450343-62-1
M. Wt: 395.48
InChI Key: ZUEQBSFCILMJOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a methoxyphenyl group, a thieno[3,4-c]pyrazole group, and a phenoxypropanamide group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[3,4-c]pyrazole group, for example, is a fused ring system that contains both sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of compounds similar to N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide, focusing on their potential as building blocks in organic chemistry. For example, studies on pyrazole and pyrazolone derivatives have shown their applicability in creating a variety of biologically active compounds through innovative synthetic routes, highlighting the versatility of such structures in medicinal chemistry and drug design (Kumara et al., 2018).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of compounds structurally related to this compound. For instance, novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Othman & Hussein, 2020).

Anticancer and Antitumor Activities

Research into the anticancer and antitumor applications of compounds with similar structures to this compound has yielded promising results. For example, new 2‐pyrazoline‐substituted 4‐thiazolidinones have been synthesized and evaluated for their anticancer and antiviral activities, with some derivatives showing selective inhibition of leukemia cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment (Havrylyuk et al., 2013).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been utilized to explore the binding interactions and potential biological activities of compounds structurally related to this compound. These studies provide insights into the molecular mechanisms underlying the biological activities of these compounds and help in the design of more potent and selective agents for various therapeutic applications (Viji et al., 2020).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research. Future work could involve synthesizing the compound, studying its properties, and investigating its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14(27-17-6-4-3-5-7-17)21(25)22-20-18-12-28-13-19(18)23-24(20)15-8-10-16(26-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEQBSFCILMJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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